molecular formula C11H14N2O3 B8746439 Ethyl 4-(aminocarbonylaminomethyl)benzoate

Ethyl 4-(aminocarbonylaminomethyl)benzoate

Cat. No.: B8746439
M. Wt: 222.24 g/mol
InChI Key: SQTWWAMHUULFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(aminocarbonylaminomethyl)benzoate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-[(carbamoylamino)methyl]benzoate

InChI

InChI=1S/C11H14N2O3/c1-2-16-10(14)9-5-3-8(4-6-9)7-13-11(12)15/h3-6H,2,7H2,1H3,(H3,12,13,15)

InChI Key

SQTWWAMHUULFLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

38.0 g (0.196 Mol) of 4-(aminocarbonylaminomethyl)benzoic acid were dissolved in 1.5 l of anhydrous ethanol and refluxed for 5 hours while dry hydrogen chloride was introduced. The small amount of insoluble matter was filtered off, the filtrate was concentrated down to a volume of about 100 ml, diluted with 1 l of water and treated with solid potash until the development of carbon dioxide had ended and a distinctly alkaline reaction was obtained. The mixture was left to stand for 2 hours, the crystals formed were suction filtered, washed thoroughly with water, then with diisopropylether and diethylether and dried in vacuo. 32.8 g (75% of theory) of colourless crystals were obtained, Mp. 173-175° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.